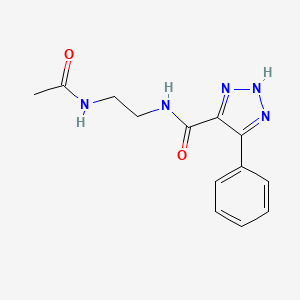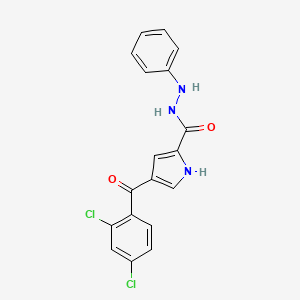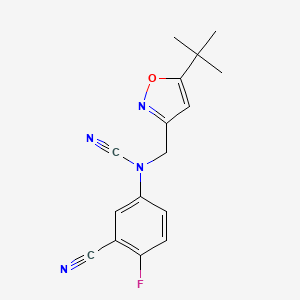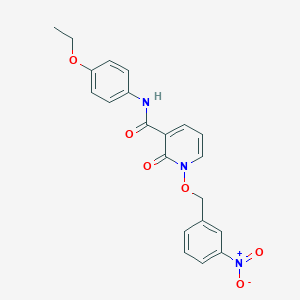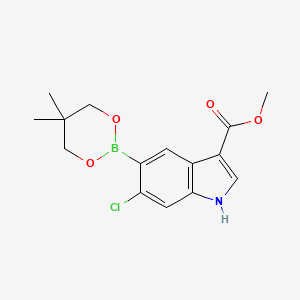
methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a boronate ester, a chloro substituent, and an indole core
Vorbereitungsmethoden
The synthesis of methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Chloro Substituent: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Boronate Ester Formation: The boronate ester group can be introduced through a reaction with boronic acid or its derivatives under suitable conditions.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
Methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.
Coupling Reactions: The boronate ester group allows for Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium catalysts for coupling reactions), and temperature control.
Wissenschaftliche Forschungsanwendungen
Methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate has a wide range of scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, targeting specific biological pathways and receptors.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which are of interest in the development of sensors and electronic devices.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential therapeutic effects and mechanisms of action.
Wirkmechanismus
The mechanism of action of methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, which is exploited in the design of enzyme inhibitors and sensors. The indole core may interact with various receptors and enzymes, modulating their activity and leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
6-Chloroindole Derivatives: These compounds share the chloroindole core but differ in the substituents attached to the indole ring.
Boronate Ester Compounds: These compounds contain the boronate ester group but may have different aromatic or heterocyclic cores.
Indole-3-Carboxylate Esters: These compounds have the indole-3-carboxylate structure but vary in the substituents on the indole ring and ester group.
Eigenschaften
IUPAC Name |
methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BClNO4/c1-15(2)7-21-16(22-8-15)11-4-9-10(14(19)20-3)6-18-13(9)5-12(11)17/h4-6,18H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTICAZXUYAIOSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC3=C(C=C2Cl)NC=C3C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
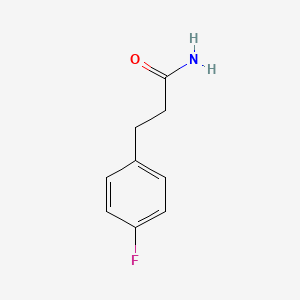
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2388695.png)
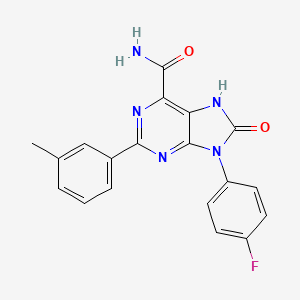
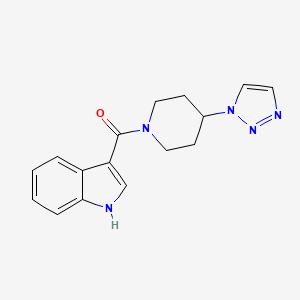
![1-[4-[2-(4-Methylsulfonylphenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2388702.png)
![N-(2-cyclopropyl-2-hydroxypropyl)-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide](/img/structure/B2388703.png)
![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2388704.png)
![4-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropylpyrimidine](/img/structure/B2388705.png)
